2,2-Dimethyl-7-nitro-2H-chromen-6-amine
Description
Significance of Chromene and Chromane (B1220400) Cores in Organic Synthesis and Theoretical Chemistry
The chromene and chromane skeletons are considered "privileged structures" in medicinal chemistry due to their ability to bind to a variety of biological targets. Their rigid, bicyclic nature provides a well-defined three-dimensional arrangement for appended functional groups, making them ideal scaffolds for the design of novel therapeutic agents. Coumarins, which are 2-oxo-2H-chromenes, and their derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antioxidant properties. chemmethod.comiscientific.orgmdpi.com
From the perspective of organic synthesis, the development of new methodologies for the construction and functionalization of the chromene and chromane ring systems is an active area of research. These efforts are driven by the need for efficient and stereoselective routes to complex molecules containing these cores. Furthermore, the electronic and conformational properties of these frameworks present interesting subjects for theoretical and computational chemistry, aiding in the prediction of their reactivity and biological interactions.
Overview of 2H-Chromene Chemistry and its Derivatives
The 2H-chromene ring system is characterized by a double bond between C2 and C3 of the pyran ring. This feature imparts distinct reactivity compared to its 4H-chromene isomer and the fully saturated chromane. The synthesis of 2H-chromenes can be achieved through various strategies, often involving the reaction of phenols with α,β-unsaturated aldehydes or their precursors.
Derivatives of 2H-chromene are numerous and their chemistry is rich and varied. The introduction of substituents onto the aromatic or pyran ring can significantly modulate the molecule's electronic properties, reactivity, and biological activity. For instance, the presence of electron-donating or electron-withdrawing groups can influence the susceptibility of the double bond to electrophilic or nucleophilic attack.
Specific Contextualization of Nitrochromene and Amino-Substituted Chromenes
The incorporation of nitro (NO2) and amino (NH2) groups onto the chromene framework introduces functionalities that are pivotal for both synthetic transformations and biological interactions. The nitro group, being a strong electron-withdrawing group, can activate the aromatic ring for nucleophilic substitution and can also be a precursor to the amino group through reduction.
The synthesis of nitrochromenes is often achieved through the nitration of a pre-existing chromene derivative using reagents like nitric acid in the presence of sulfuric acid. chemmethod.com The position of nitration is directed by the existing substituents on the aromatic ring. Subsequently, the reduction of the nitro group to an amine is a common and well-established transformation, often carried out using reducing agents such as iron in the presence of an acid. chemmethod.comiscientific.org Amino-substituted chromenes are valuable intermediates for the synthesis of a wide range of other derivatives, including amides, sulfonamides, and for the construction of further heterocyclic rings.
Research Scope and Objectives Pertaining to 2,2-Dimethyl-7-nitro-2H-chromen-6-amine
While extensive research exists for the broader class of chromenes, specific studies on this compound are not widely reported in the current scientific literature. Therefore, the research scope for this particular compound would logically begin with its synthesis and full characterization.
Primary Research Objectives would include:
Synthesis: Developing a reliable and efficient synthetic route to this compound. This would likely involve a multi-step process, potentially starting from a substituted phenol (B47542) and incorporating the dimethylpyran ring, followed by nitration and subsequent reduction of a precursor nitro group or amination of a suitable precursor.
Spectroscopic and Structural Characterization: Thoroughly characterizing the compound using modern analytical techniques to confirm its structure and purity.
Secondary Research Objectives could involve:
Exploration of Chemical Reactivity: Investigating the reactivity of the amino and nitro groups, as well as the chromene core, to understand its potential as a building block in further organic synthesis.
Investigation of Potential Biological Activity: Drawing parallels from the known biological activities of other nitro- and amino-substituted chromenes, this compound could be screened for various pharmacological properties.
Given the lack of specific experimental data for this compound, the following tables present calculated and predicted data based on its structure and the known properties of similar compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C11H12N2O3 |
| Molecular Weight | 220.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Features |
| ¹H NMR | Signals corresponding to two aromatic protons, a vinyl proton, two methyl groups, and an amino group. Chemical shifts would be influenced by the electronic effects of the nitro and amino groups. |
| ¹³C NMR | Eleven distinct carbon signals, including those of the aromatic ring, the pyran ring, and the two methyl groups. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1500-1560 cm⁻¹ and 1335-1365 cm⁻¹ respectively), and C=C stretching of the aromatic and pyran rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethyl-7-nitrochromen-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-11(2)4-3-7-5-8(12)9(13(14)15)6-10(7)16-11/h3-6H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQAQIYAMSIFEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC(=C(C=C2O1)[N+](=O)[O-])N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Derivatization Pathways of 2,2 Dimethyl 7 Nitro 2h Chromen 6 Amine and Its Chromene Analogues
Electrophilic and Nucleophilic Reactions of Chromene Systems
The reactivity of the 2H-chromene ring is characterized by the electrophilic nature of the carbon-carbon double bond within the pyran ring, particularly when substituted with electron-withdrawing groups. This makes it susceptible to attack by various nucleophiles.
Reactions with Nucleophiles
Nitro-substituted 2H-chromenes are excellent Michael acceptors. The double bond in the pyran ring, activated by the conjugated nitro group, readily undergoes nucleophilic addition. This reaction is a cornerstone for the synthesis of a diverse range of functionalized chromane (B1220400) derivatives. Various nucleophiles, including alcohols, secondary amines, and thiols, can be employed in these transformations.
For instance, the reaction of 3-nitro-2H-chromenes with nucleophiles typically proceeds via a conjugate addition mechanism. This process allows for the introduction of new substituents at the C4 position, leading to the formation of 2,3,4-trisubstituted chromanes. The stereochemical outcome of these additions can often be controlled, yielding specific diastereomers.
A cascade oxa-Michael-Henry reaction represents another powerful strategy. The reaction between salicylaldehyde (B1680747) derivatives and β-nitrostyrenes, often catalyzed by a base like potassium carbonate, provides an efficient route to 3-nitro-2H-chromenes. organic-chemistry.org These products can then serve as substrates for further nucleophilic additions.
Table 1: Examples of Nucleophilic Addition to Nitrochromenes
| Nucleophile Type | Product Class | Reaction Type |
|---|---|---|
| Alcohols | Alkoxy-nitro-dihydro-benzochromenes | Conjugate Addition |
| Secondary Amines (e.g., Morpholine) | Amino-nitro-dihydro-benzochromenes | Michael Addition |
| Anilines | β-nitroenamines (via ring opening) | Conjugate Addition |
| Thiols | Thio-substituted chromanes | Conjugate Addition |
Oxidative Transformations of Chromenes
The oxidation of 2H-chromenes can lead to a variety of valuable products, including coumarins (2H-chromen-2-ones) and other functionalized derivatives. The specific outcome often depends on the oxidant used and the substitution pattern of the chromene ring. For example, 2-hydroxy-2H-chromenes can be successfully transformed into biologically relevant coumarins through an oxidation reaction. researchgate.net
Hypervalent iodine reagents have been explored for the oxidation of 2H-chromenes. These reagents can induce rearrangements and the introduction of new functional groups. For example, the reaction of certain 2,2-dimethyl-2H-chromenes with hypervalent iodine reagents can result in ring contraction to form benzofuran (B130515) derivatives.
Reductive Transformations of Chromenes
Reduction reactions of chromenes, particularly those bearing nitro groups, are crucial for accessing amino-substituted derivatives, which are often key intermediates in medicinal chemistry.
The reduction of nitrochromenes is a well-established method for the synthesis of aminochromans. The nitro group on the chromene scaffold can be selectively or fully reduced depending on the reagents and conditions employed. A variety of reducing agents have been successfully utilized for this transformation, providing access to a range of amino-substituted chromane and chromene derivatives.
Common methodologies for the full reduction of the nitroalkene moiety to an amino group include the use of powerful reducing agents like lithium aluminium hydride (LiAlH₄) and borane (B79455) (BH₃) in THF. Milder reagents such as sodium borohydride (B1222165) (NaBH₄) can also be effective, sometimes in combination with other catalysts like Raney nickel. Catalytic hydrogenation using hydrogen gas over a palladium on carbon (Pd/C) catalyst is another widely used and efficient method. These reactions typically lead to the formation of the corresponding 3-aminochroman derivatives.
Table 2: Reagents for the Reduction of Nitrochromenes to Aminochromans
| Reducing Agent/System | Product Type |
|---|---|
| Lithium Aluminium Hydride (LiAlH₄) | 3-Aminochroman |
| Borane in THF (BH₃·THF) | 3-Aminochroman |
| Sodium Borohydride (NaBH₄) followed by Raney Nickel/Hydrazine | 3-Aminochroman |
| Hydrogen (H₂) with Palladium on Carbon (Pd/C) | 3-Aminochroman |
| Copper(II) Acetate (B1210297) with Sodium Borohydride | 3-Aminochroman |
Cycloaddition Reactions Involving 2H-Chromenes
Cycloaddition reactions are powerful tools for the construction of complex polycyclic systems from relatively simple precursors. 2H-chromenes can participate in various types of cycloadditions, acting as dienophiles or reacting via in-situ generated intermediates. acs.orgnih.govnih.govacs.org
Iron(III) salts have been shown to catalyze the tandem rearrangement and hetero-Diels-Alder reaction of 2H-chromenes. acs.org This process can occur as a homodimerization or with other electron-rich dienophiles to yield complex tetrahydrochromeno heterocycles. acs.org Mechanistic studies suggest the reaction proceeds through a hydride shift and the formation of an ortho-quinone methide (oQM) intermediate, which then undergoes the [4+2] cycloaddition. acs.org Other cycloadditions, such as formal [2+2] and [3+2] reactions, have also been reported for 2H-chromenes, further highlighting their versatility in building complex molecular architectures. acs.org
Alkyne Cyclotrimerization Approaches in Chromene Derivatization
Alkyne cyclotrimerization, a [2+2+2] cycloaddition reaction that forms a benzene (B151609) ring from three alkyne units, is a highly atom-economical method for constructing substituted aromatic systems. wikipedia.org This reaction is typically catalyzed by transition metals like cobalt, rhodium, or nickel. wikipedia.org While direct derivatization of a pre-existing chromene ring using this method is not commonly reported, the principles of alkyne cyclotrimerization are highly relevant for the synthesis of complex, hexasubstituted benzene derivatives that can be precursors to or analogues of highly functionalized chromenes. nih.gov
The mechanism generally involves the formation of a metallacyclopentadiene intermediate from the metal catalyst and two alkyne molecules. wikipedia.orgrsc.org This intermediate then reacts with a third alkyne to form the final aromatic ring. wikipedia.org The major challenge in intermolecular reactions with unsymmetrical alkynes is controlling the regioselectivity to obtain a single isomer. nih.gov However, by tethering two of the alkyne units into a diyne, intramolecular cyclization with a third alkyne partner can provide greater control and lead to the formation of fused ring systems. wikipedia.org
This strategy has been employed in the total synthesis of natural products, demonstrating its power in building complex molecular scaffolds. nih.gov For example, a diyne can be reacted with a third, functionalized alkyne in the presence of a catalyst like cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂) to construct intricate polycyclic aromatic systems. chempedia.info This approach could be conceptually applied to the synthesis of chromene derivatives that are fused to a highly substituted benzene ring, by designing a diyne precursor that incorporates the necessary atoms for the subsequent pyran ring formation.
Application of 1,3-Dipolar Cycloaddition in Spirocyclic Compound Formation
The 1,3-dipolar cycloaddition reaction is a powerful tool for the synthesis of five-membered heterocyclic rings, offering high regio- and stereoselectivity. academie-sciences.frmdpi.commdpi.com In the context of 3-nitro-2H-chromene derivatives, this reaction is particularly valuable for constructing spirocyclic systems, which are three-dimensional structures containing a common atom between two rings. nih.govnih.govrsc.org
A prominent application involves the reaction of 3-nitro-2H-chromenes with azomethine ylides, which are nitrogen-based 1,3-dipoles. wikipedia.org These ylides can be generated in situ from various precursors, such as the decarboxylative condensation of isatins with α-amino acids. mdpi.comresearchgate.net The subsequent cycloaddition with a 3-nitro-2H-chromene derivative as the dipolarophile leads to the formation of novel spiro-pyrrolidine oxindoles fused with a chromene moiety. tandfonline.comnih.gov
For instance, a three-component reaction between 3-nitro-2-trifluoromethyl- or 3-nitro-2-phenyl-2H-chromenes, isatins, and N-unsubstituted α-amino acids has been shown to produce tetrahydro-4H-spiro[chromeno[3,4-c]pyrrole-1,3'-indolin]-2'-ones with high yields (72–96%). researchgate.net This reaction proceeds with high regio- and stereoselectivity. researchgate.net The versatility of this method allows for the creation of a library of complex spiro-heterocycles by varying the substituents on both the chromene and the isatin (B1672199) precursors. tandfonline.commdpi.com The reaction mechanism involves the in situ generation of an azomethine ylide which then undergoes a [3+2] cycloaddition across the double bond of the nitrochromene. researchgate.netnih.govrsc.org
The reaction conditions, including the choice of catalyst and solvent, can influence the stereochemical outcome of the cycloaddition. nih.gov For example, reactions of 2-aryl-substituted nitrochromenes with Schiff bases in the presence of DBU and LiBr have yielded exo-adducts, while using Et3N and AgOAc has led to the formation of endo isomers. nih.gov
| Chromene Derivative | Isatin Derivative | α-Amino Acid | Product Yield | Reference |
|---|---|---|---|---|
| 3-Nitro-2-trifluoromethyl-2H-chromene | Isatin | Sarcosine | High | researchgate.net |
| 3-Nitro-2-phenyl-2H-chromene | 5-Bromo-isatin | L-Proline | 85% | researchgate.net |
| 6-Chloro-3-nitro-2-phenyl-2H-chromene | Isatin | Glycine | Good | researchgate.net |
Conjugate Addition Reactions
The electron-deficient nature of the double bond in 3-nitro-2H-chromenes makes them excellent Michael acceptors for conjugate addition reactions. chim.it This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C4 position of the chromene core, leading to a wide range of functionalized chromane derivatives. researchgate.netarkat-usa.org
Nitro-Michael Additions of 3-Nitrochromenes
The conjugate addition, often referred to as a nitro-Michael addition, involves the attack of a nucleophile on the β-carbon of the nitroalkene system within the 3-nitrochromene. chim.it A diverse array of nucleophiles, including carbonyl compounds, can be employed in this transformation. arkat-usa.org
The reaction of 3-nitro-2H-chromenes with aldehydes and ketones under basic conditions has been explored, yielding trans-3-nitro-4-substituted chromanes with good yields and excellent diastereoselectivities. arkat-usa.org Various inorganic and organic bases can catalyze this reaction, with a combination of proline and sodium acetate found to be particularly effective. arkat-usa.org The proposed mechanism suggests the formation of an enamine intermediate from the carbonyl compound and proline, which then attacks the 3-nitro-2H-chromene. arkat-usa.org
Furthermore, an enantioselective cascade double Michael addition of 3-nitro-2H-chromenes with α,β-unsaturated ketones has been developed. rsc.org This reaction, catalyzed by a quinine-derived primary amine and benzoic acid, leads to the formation of functionalized tricyclic chroman derivatives in moderate to good yields and with excellent diastereo- and enantioselectivities. rsc.org
| 3-Nitrochromene Substrate | Nucleophile (Michael Donor) | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Nitro-2H-chromene | Isobutyraldehyde | Proline/NaOAc, MeOH, rt | trans-2-Methyl-2-(3-nitrochroman-4-yl)propanal | Good | arkat-usa.org |
| 6-Bromo-3-nitro-2H-chromene | Cyclohexanone | Proline/NaOAc, MeOH, rt | trans-2-(6-Bromo-3-nitrochroman-4-yl)cyclohexan-1-one | Good | arkat-usa.org |
| 3-Nitro-2H-chromene | (E)-Chalcone | Quinine-derived primary amine/Benzoic acid | Enantioenriched tetrahydro-6H-benzo[c]chromene derivative | Up to 90% | rsc.org |
Isomerization Studies of Chromene Derivatives
Chromene derivatives can undergo isomerization reactions, which involve the rearrangement of atoms within the molecule to form a constitutional isomer. A notable example is the photochromism exhibited by certain nitro-substituted spiropyrans, which are structurally related to chromenes. rsc.org This process involves a reversible transformation between a colorless spiro form and a colored merocyanine (B1260669) form upon exposure to light. rsc.org
The thermal and photochemical ring-opening and ring-closure of the spiropyran/merocyanine couple are influenced by factors such as the solvent polarity and temperature. rsc.org For nitro-substituted spirobenzopyranindolines, the relaxation time from the colored form back to the closed spiropyran form can vary significantly, from seconds to hours, depending on the specific substituents and the solvent. rsc.org The activation energy for this thermal relaxation generally increases with the polarity of the solvent. rsc.org While not directly studying 2,2-Dimethyl-7-nitro-2H-chromen-6-amine, these studies on related nitro-containing heterocyclic systems provide insight into potential isomerization pathways. Additionally, roaming-mediated isomerization has been identified as a key dissociation pathway in the photodissociation of nitrobenzene, leading to the formation of phenyl nitrite. nih.gov This type of frustrated dissociation followed by intramolecular abstraction could be a potential, though less common, isomerization pathway for nitro-substituted chromenes under specific energetic conditions.
Functionalization and Derivatization of the Chromene Core for Specific Chemical Transformations
The chromene scaffold can be functionalized and derivatized through various chemical transformations to synthesize a diverse range of compounds. acs.orgacs.orgresearchgate.netrsc.org These modifications can be targeted at different positions of the chromene ring system, allowing for the fine-tuning of its chemical and physical properties.
For instance, the reduction of the nitro group in 3-nitrochromenes offers a pathway to 3-aminochromanes, which are valuable synthetic intermediates. chim.it Various reducing agents and methodologies can be employed to achieve this transformation, including lithium aluminium hydride, borane in THF, and catalytic hydrogenation. chim.it
Derivatization can also be achieved through reactions that modify substituents on the chromene core. For example, a 6-iodo-3-nitro-2-(trifluoromethyl)-2H-chromene derivative has been used as a precursor for the synthesis of various 6-alkynyl analogues via a Sonogashira reaction. nih.gov This demonstrates how a functional group on the benzene ring of the chromene can be used as a handle for further elaboration.
Furthermore, new strategies for the synthesis of functionalized chromene and chroman derivatives have been developed, such as the cesium carbonate-catalyzed domino addition of 2'-hydroxychalcone (B22705) derivatives with allenoates. acs.orgnih.gov This method provides a general route for the construction of multi-substituted chromene derivatives with good to excellent yields. acs.orgnih.gov
| Compound Name |
|---|
| This compound |
| 3-Nitro-2H-chromene |
| 3-Nitro-2-trifluoromethyl-2H-chromene |
| 3-Nitro-2-phenyl-2H-chromene |
| Tetrahydro-4H-spiro[chromeno[3,4-c]pyrrole-1,3'-indolin]-2'-one |
| trans-3-Nitro-4-substituted chromane |
| 3-Aminochromane |
| 6-Iodo-3-nitro-2-(trifluoromethyl)-2H-chromene |
| 2'-Hydroxychalcone |
| Spirobenzopyranindoline |
| Merocyanine |
| Phenyl nitrite |
Advanced Spectroscopic Characterization Techniques in Chromene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Chromene Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including complex heterocyclic systems like chromenes. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis of Chromene Resonances
Proton (¹H) NMR spectroscopy for 2,2-Dimethyl-7-nitro-2H-chromen-6-amine allows for the identification and assignment of each proton in the molecule. The expected chemical shifts (δ) are influenced by the electron-donating amine group and the electron-withdrawing nitro group, as well as the inherent structure of the 2,2-dimethyl-2H-chromene core.
The analysis of analogous substituted chromene and aniline (B41778) structures allows for a detailed prediction of the ¹H-NMR spectrum: nih.govscispace.com
Gem-dimethyl Protons (C2-CH₃): The six protons of the two methyl groups at the C2 position are chemically equivalent and are expected to produce a sharp singlet in the upfield region, typically around δ 1.4-1.5 ppm.
Olefinic Protons (H3 and H4): The protons on the C3=C4 double bond of the pyran ring form an AX system. They are expected to appear as two distinct doublets. The H3 proton, being adjacent to the oxygen atom, would likely resonate at approximately δ 5.6-5.8 ppm, while the H4 proton would appear further downfield at about δ 6.4-6.6 ppm, both with a typical coupling constant (³JHH) of ~10 Hz.
Aromatic Protons (H5 and H8): The aromatic portion of the molecule contains two protons. The H5 proton is ortho to the electron-withdrawing nitro group, which would deshield it significantly, placing its signal far downfield, likely in the δ 7.8-8.0 ppm range as a singlet. The H8 proton, situated between the oxygen of the pyran ring and the amine group, would appear as a singlet in a more shielded environment, estimated around δ 6.5-6.7 ppm.
Amine Protons (-NH₂): The two protons of the primary amine group typically produce a broad singlet. Its chemical shift is highly variable and depends on solvent, concentration, and temperature, but can be expected in the range of δ 4.5-5.5 ppm. libretexts.org This peak can be confirmed by its disappearance upon D₂O exchange.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort the data.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| C2-(CH₃)₂ | 1.4 - 1.5 | Singlet (s) | 6H | N/A |
| H3 | 5.6 - 5.8 | Doublet (d) | 1H | ~10 |
| H4 | 6.4 - 6.6 | Doublet (d) | 1H | ~10 |
| H5 | 7.8 - 8.0 | Singlet (s) | 1H | N/A |
| H8 | 6.5 - 6.7 | Singlet (s) | 1H | N/A |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Structural Elucidation
Carbon-13 (¹³C) NMR spectroscopy complements ¹H-NMR by providing information on the carbon skeleton of the molecule. The chemical shifts for ¹³C nuclei span a much wider range than for protons, making it possible to resolve a distinct signal for each unique carbon atom. researchgate.net
Based on data from substituted 2,2-dimethylchroman-4-ones and nitroanilines, the predicted ¹³C-NMR spectrum is as follows: nih.govchemicalbook.com
Aliphatic Carbons: The two equivalent methyl carbons (C2-C H₃) are expected in the upfield region around δ 28-30 ppm. The quaternary C2 carbon would appear around δ 75-77 ppm.
Olefinic Carbons: The C3 and C4 carbons of the double bond are expected at approximately δ 122-124 ppm and δ 130-132 ppm, respectively.
Aromatic Carbons: The chemical shifts of the aromatic carbons are heavily influenced by the substituents. The carbon bearing the nitro group (C7) would be significantly deshielded. The assignments would be: C5 (~125 ppm), C6 (~140 ppm), C7 (~138 ppm), C8 (~115 ppm), C4a (~120 ppm), and C8a (~148 ppm).
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Analysis of Key Functional Group Vibrations in Chromene Structures
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its primary functional groups.
N-H Vibrations: As a primary aromatic amine, two distinct N-H stretching bands are expected in the region of 3350-3500 cm⁻¹. libretexts.orgorgchemboulder.com An N-H bending (scissoring) vibration is also anticipated around 1600-1650 cm⁻¹. orgchemboulder.com
Nitro Group Vibrations: The nitro group is characterized by two strong and easily identifiable stretching vibrations: an asymmetric stretch typically between 1500-1550 cm⁻¹ and a symmetric stretch between 1300-1360 cm⁻¹. orgchemboulder.comspectroscopyonline.com The conjugation with the aromatic ring shifts these bands to slightly lower wavenumbers. orgchemboulder.com
C=C and C-O Vibrations: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. The C=C stretch of the pyran ring is expected near 1640 cm⁻¹. The C-O-C ether linkage of the chromene ring will produce a strong stretching band, likely in the 1200-1270 cm⁻¹ range.
C-H Vibrations: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the dimethyl groups will appear just below 3000 cm⁻¹.
Table 2: Key FT-IR Vibrational Frequencies for this compound This table is interactive. Click on the headers to sort the data.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3350 - 3500 | Medium |
| Amine (-NH₂) | Bending (Scissoring) | 1600 - 1650 | Medium-Variable |
| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1550 | Strong |
| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1360 | Strong |
| Alkene (C=C) | Stretch | ~1640 | Medium |
| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | Medium-Strong |
| Ether (Ar-O-C) | Asymmetric Stretch | 1200 - 1270 | Strong |
| Aliphatic C-H | Stretch | 2850 - 2970 | Medium |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Isotopic Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or more decimal places). This allows for the calculation of a unique elemental formula.
For this compound, the molecular formula is C₁₁H₁₂N₂O₃. The theoretical monoisotopic mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).
Calculated Monoisotopic Mass: 220.0848 g/mol .
An HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to show a prominent ion for the protonated molecule [M+H]⁺ at m/z 221.0921. The experimental measurement of this value to within a few parts per million (ppm) of the theoretical value provides unequivocal confirmation of the compound's elemental formula. researchgate.net
Other Spectroscopic Methods in Chromene Characterization for Electronic Structure Studies
Beyond the primary structural elucidation techniques, other spectroscopic methods are employed to investigate the electronic properties of chromene derivatives. The interaction of the amine and nitro substituents with the chromene π-system creates a push-pull electronic environment, which can be studied using a combination of experimental and computational approaches.
UV-Visible Spectroscopy , for instance, provides insights into the electronic transitions within the molecule. The extended conjugation in the this compound system is expected to result in strong absorption bands in the UV-visible region, contributing to the compound's color.
Computational Chemistry , particularly Density Functional Theory (DFT), is often used in conjunction with experimental spectroscopy. nih.govnih.gov DFT calculations can predict NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis) with a high degree of accuracy. By comparing theoretical spectra with experimental data, a deeper understanding of the molecule's electronic structure, molecular orbital distributions (such as the HOMO and LUMO), and charge distribution can be achieved. nih.gov This synergy between computational and experimental methods is crucial for a comprehensive characterization of complex organic molecules.
Structure Reactivity Relationships and Mechanistic Insights in Chromene Chemistry
Influence of Substituents on Chromene Reactivity and Selectivity
The reactivity and selectivity of the 2,2-Dimethyl-7-nitro-2H-chromen-6-amine molecule are significantly governed by the electronic and steric effects of its substituents: the gem-dimethyl group at the C2 position, and the nitro and amine groups on the benzopyran ring.
The gem-dimethyl group at the C2 position provides steric hindrance, which can influence the approach of reagents to the heterocyclic part of the molecule. This steric bulk can also stabilize the 2H-chromene ring system.
On the aromatic portion of the molecule, the reactivity is dictated by the interplay between the strongly electron-donating amino group (-NH2) at C6 and the strongly electron-withdrawing nitro group (-NO2) at C7. The amino group is a powerful activating group and is ortho-, para-directing in electrophilic aromatic substitution reactions. scispace.commasterorganicchemistry.com Conversely, the nitro group is a strong deactivating group and is meta-directing. scispace.commasterorganicchemistry.com The positions of these groups relative to each other and to the rest of the molecule create a complex pattern of reactivity. The amino group at C6 would strongly activate the C5 and C7 positions for electrophilic attack. However, the nitro group at C7 deactivates the ring, particularly at the ortho and para positions relative to it (C6 and C8). The net effect is a nuanced reactivity profile that depends on the nature of the attacking electrophile and the reaction conditions.
The double bond in the pyran ring of 3-nitro-2H-chromenes is activated by the electron-withdrawing nitro group, making it susceptible to nucleophilic attack. nih.govchim.it This is a key aspect of the reactivity of many chromene derivatives. In the case of this compound, while the primary focus of reactivity related to a nitro group is often at the 3-position, the electronic effects of the C7-nitro and C6-amino groups will also modulate the reactivity of the C3-C4 double bond.
Stereochemical Aspects of Chromene Synthesis and Reactions
The stereochemistry of chromene synthesis and reactions is a critical aspect of their chemical utility. For the specific molecule this compound, the presence of the gem-dimethyl group at the C2 position means that this carbon is not a chiral center. However, reactions involving other parts of the molecule, particularly the C3-C4 double bond, can have significant stereochemical implications.
The synthesis of chromane (B1220400) derivatives, which are related saturated analogs, can be achieved with high enantio- and diastereoselectivity through methods like organocatalytic domino Michael/hemiacetalization reactions. nih.gov These approaches allow for the controlled formation of stereocenters at the C3 and C4 positions. While this compound itself is a 2H-chromene, its synthesis or subsequent reactions could involve intermediates or products where stereochemistry is a key factor.
For instance, the addition of nucleophiles to the C3-C4 double bond of a 3-nitro-2H-chromene can lead to the formation of new stereocenters at C3 and C4. The stereochemical outcome of such reactions can be influenced by the substituents on the chromene ring and the nature of the nucleophile and catalyst used. mdpi.com In the context of this compound, the bulky gem-dimethyl group at C2 could sterically influence the facial selectivity of an attack on the double bond.
Mechanistic Elucidation of Novel Chromene Formation Pathways
The formation of substituted chromenes often proceeds through multi-component reactions, which allow for the construction of the complex heterocyclic scaffold in a single step from simple starting materials. A plausible mechanistic pathway for the synthesis of 2-amino-4H-chromene derivatives, which share structural similarities with the target molecule, involves a DBU-catalyzed one-pot reaction. nih.gov This proposed mechanism begins with the condensation of a salicylaldehyde (B1680747) with malononitrile to form a Knoevenagel product. nih.gov This intermediate can then undergo an intramolecular cyclization, promoted by the base, to form a reactive 2-imino-2H-chromene. Subsequent Michael addition of a nucleophile completes the formation of the 2-amino-4H-chromene. nih.gov
Another relevant mechanistic pathway is the synthesis of 3-nitro-2H-chromenes. These are often prepared from salicylaldehydes and β-nitrostyrenes. chim.it The reaction is thought to proceed through a cascade oxa-Michael-Henry-dehydration sequence. chim.it
For the specific synthesis of this compound, one can envision a multi-component reaction involving a suitably substituted salicylaldehyde (e.g., 2-hydroxy-4-nitro-5-aminobenzaldehyde) and a reagent that provides the C2 and C3 carbons with the gem-dimethyl group. The precise mechanism would depend on the specific reagents and catalysts employed. The reaction likely involves initial nucleophilic attack from the phenolic oxygen, followed by cyclization and dehydration to form the chromene ring.
Correlation between Electronic Structure and Chemical Behavior in Chromene Systems
The chemical behavior of chromene derivatives is intrinsically linked to their electronic structure. Computational studies, particularly using Density Functional Theory (DFT), provide valuable insights into this relationship. nih.govresearchgate.net For substituted chromenes, DFT calculations can predict molecular geometries, frontier molecular orbital (HOMO and LUMO) energies, and charge distributions. nih.govmdpi.com
These electronic parameters correlate with the observed reactivity. For example, the HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule; a smaller gap generally implies higher reactivity. nih.gov In a study of 2-amino-4H-chromene derivatives, calculated HOMO and LUMO energies indicated efficient charge transfer within the molecular structure, which is consistent with their reactivity. nih.gov
For this compound, the electronic properties would be heavily influenced by the push-pull nature of the amino and nitro substituents. The electron-donating amino group would raise the energy of the HOMO, while the electron-withdrawing nitro group would lower the energy of the LUMO. This would likely result in a relatively small HOMO-LUMO gap, suggesting a high degree of reactivity. The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, would show regions of high electron density (nucleophilic sites) and low electron density (electrophilic sites), thereby predicting the regioselectivity of its reactions. nih.gov
Broader Academic Implications and Future Research Directions
Chromene and Nitrochromene Derivatives in Advanced Chemical Synthesis Methodologies
Chromene and its derivatives are recognized as "privileged" structural motifs in medicinal chemistry and are also valuable as synthetic intermediates. researchgate.netresearchgate.net The synthesis of these scaffolds has evolved significantly, with modern methodologies focusing on efficiency, sustainability, and molecular diversity. Nitrochromenes, in particular, are highly versatile building blocks due to the reactivity of the nitro group and the conjugated double bond. chim.it
Advanced synthetic strategies applicable to the synthesis and derivatization of compounds like 2,2-Dimethyl-7-nitro-2H-chromen-6-amine include:
Multicomponent Reactions (MCRs) : These reactions have gained considerable traction for preparing densely functionalized molecules in a single step, which reduces waste and tedious work-up procedures. researchgate.net The synthesis of the chromene core can often be achieved by condensing a phenol (B47542), an active methylene (B1212753) compound, and an aldehyde, offering a straightforward route to complex structures. nih.gov
Visible-Light Photoredox Catalysis : This approach has revolutionized organic synthesis by offering green and sustainable pathways for constructing and functionalizing complex molecules. researchgate.net Utilizing light as an energy source allows for transformations under mild conditions, which is a significant trend in modern heterocyclic chemistry. researchgate.netnumberanalytics.com
Catalytic Enantioselective Synthesis : The development of chiral chromene structures is crucial, as biological activity is often stereospecific. Organocatalytic methods, particularly those using chiral secondary amines, have been successfully employed for the enantioselective synthesis of 3-nitro-2H-chromenes. chim.it
Derivatization via Functional Group Transformation : The nitro group in nitrochromenes is an excellent Michael acceptor, enabling conjugate addition reactions to introduce a wide array of substituents. chim.it Furthermore, the nitro group can be reduced to an amine, which can then undergo various transformations. The existing amine group in this compound provides an additional handle for derivatization, such as acylation or alkylation, to create libraries of related compounds.
| Methodology | Description | Key Advantages | Reference |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single operation to form a complex product that contains portions of all reactants. | High atom economy, operational simplicity, reduced waste, rapid access to molecular diversity. | researchgate.net |
| Visible-Light Photoredox Catalysis | Uses light energy to drive chemical reactions via single-electron transfer pathways with a photocatalyst. | Environmentally benign ("green"), mild reaction conditions, novel reactivity. | researchgate.net |
| Asymmetric Organocatalysis | Employs small chiral organic molecules to catalyze enantioselective transformations. | Metal-free, high enantioselectivity, operational simplicity. | chim.it |
| Green Synthesis Approaches | Methodologies designed to reduce or eliminate the use and generation of hazardous substances. Often involves alternative solvents (e.g., water) or energy sources (e.g., microwaves). | Environmentally friendly, economically feasible, often faster reaction times. | numberanalytics.combenthamscience.com |
Potential for Developing Advanced Molecular Scaffolds based on this compound
A molecular scaffold is a core structure upon which functional groups are appended to create a family of related compounds. The chromene ring system is a pivotal pharmacophore found in many biologically active molecules, including alkaloids, flavonoids, and tocopherols. researchgate.net The high lipophilicity of the chromene core often enhances the ability of its derivatives to permeate cell membranes. researchgate.net
The structure of this compound is particularly promising as a scaffold for several reasons:
Structural Rigidity and Complexity : The fused ring system provides a defined three-dimensional arrangement for appended functional groups, which is crucial for specific interactions with biological targets.
Multiple Points for Diversification : The presence of both an amino group and a nitro group on the aromatic ring offers two distinct chemical handles for modification. The amino group can be readily functionalized, while the nitro group can be reduced to another amine for further chemistry or used in other transformations. chemmethod.com This allows for the systematic exploration of the structure-activity relationship (SAR). researchgate.net
Proven Biological Relevance : Chromene derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govbenthamscience.com This established history increases the probability that new derivatives based on this scaffold will exhibit useful biological effects.
The development of scaffold-based therapeutics is a major trend in drug discovery. researchgate.netresearchgate.net By using this compound as a starting point, medicinal chemists can generate libraries of novel compounds for screening against various diseases, such as triple-negative breast cancer, where other chromene derivatives have shown promise. nih.gov
Integration of Experimental and Computational Approaches in Chromene Research
Modern chemical research, particularly in drug discovery and materials science, heavily relies on the synergy between experimental synthesis and computational modeling. nih.govmdpi.com This integrated approach is crucial for accelerating the design and optimization of novel chromene derivatives. nih.gov
Key aspects of this integration include:
Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) are used to predict molecular properties such as electronic structure, reactivity, and spectroscopic characteristics. nih.govnih.gov This allows researchers to understand the fundamental properties of a molecule like this compound before embarking on lengthy synthetic work.
Molecular Docking : This computational technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.govmdpi.com It is an essential tool for structure-based drug design, helping to rationalize the biological activity of existing chromenes and to design new derivatives with enhanced potency and selectivity. nih.gov
ADME/T Prediction : Computational tools can forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new chemical entities. mdpi.com This in silico analysis helps to identify promising candidates with good drug-like properties early in the discovery process, reducing the costs and ethical concerns associated with experimental trials. mdpi.com
The process is often iterative: computational models predict promising structures, which are then synthesized and tested experimentally. mdpi.com The experimental results are then used to refine the computational models, leading to a more efficient and rational design cycle. mdpi.comresearchgate.net
| Technique | Application in Chromene Research | Benefit | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction mechanisms, and spectroscopic properties. | Provides fundamental understanding of molecular behavior; correlates theoretical and experimental data. | nih.gov |
| Molecular Docking | Predicting binding modes and affinities of chromene derivatives to biological targets (e.g., enzymes, receptors). | Guides rational drug design, explains structure-activity relationships. | mdpi.com |
| ADME/Tox Screening | In silico prediction of pharmacokinetic and toxicity properties. | Prioritizes compounds with favorable drug-like profiles, reduces late-stage attrition. | mdpi.com |
| High-Throughput Screening (HTS) | Rapid experimental testing of large libraries of chromene derivatives for biological activity. | Identifies "hit" compounds for further optimization. | mdpi.com |
Emerging Trends in Heterocyclic Chemistry Research Focused on Chromene Structures
The field of heterocyclic chemistry is dynamic, driven by the continuous demand for novel compounds in medicine, agriculture, and materials science. numberanalytics.comnih.gov Research focused on chromene structures is aligned with several key emerging trends:
Sustainable and Green Chemistry : There is a strong emphasis on developing synthetic methods that are environmentally benign. numberanalytics.com This includes the use of non-toxic reagents, renewable energy sources like visible light, and procedures that minimize waste, such as multicomponent and catalytic reactions. researchgate.netbenthamscience.com
Development of Covalent Inhibitors : While much of drug discovery has focused on reversible inhibitors, there is resurgent interest in covalent drugs that form a permanent bond with their target. The specific reactivity of chromene scaffolds can be harnessed to design targeted covalent inhibitors.
Photophysical Applications : Beyond medicine, certain chromene derivatives exhibit interesting photophysical properties, making them candidates for use as dyes, fluorescent probes, and components in optical materials. nih.govnih.gov
Expansion to Related Scaffolds : Research is also expanding to related heterocyclic systems, such as thiochromenes (where sulfur replaces the pyran oxygen), to explore new chemical space and biological activities. rsc.org
The future of chromene research will likely involve interdisciplinary collaborations, leveraging advancements in catalysis, computational chemistry, and high-throughput biological screening to unlock the full potential of scaffolds like this compound. nih.gov
Q & A
Basic: What synthetic strategies are recommended for preparing 2,2-Dimethyl-7-nitro-2H-chromen-6-amine?
Answer:
Synthesis typically involves nitro-functionalization of a chromene scaffold. Key steps include:
- Nitro-group introduction : Nitration at the 7-position using mixed acids (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration.
- Amine protection : Use of Boc (tert-butoxycarbonyl) or acetyl groups to protect the 6-amine during nitro-group installation, followed by deprotection .
- Reductive amination : For derivatives, reductive amination of ketones with methylamine or formaldehyde (e.g., via NaBH₃CN) can yield dimethylated products .
Basic: How is the molecular structure of this compound validated experimentally?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
-
SHELX refinement : Programs like SHELXL refine crystallographic data to determine bond lengths, angles, and torsion angles. For example, the nitro group at C7 creates a dihedral angle of 4.7° with the chromene ring .
-
Key parameters :
Parameter Value (Å/°) Source C7–N2 bond length 1.47 Å SCXRD O3–N2–C8–C7 4.7° Torsion
Basic: Which spectroscopic techniques are critical for characterization?
Answer:
- ¹H/¹³C-NMR : Assign signals for chromenyl protons (δ 6.5–7.5 ppm) and nitro/amine groups (δ 2.5–3.5 ppm). Coupling constants (e.g., J = 8.2 Hz) confirm substituent positions .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ = 263.09) and fragmentation patterns .
- IR spectroscopy : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
Advanced: How can conflicting crystallographic data (e.g., disorder in nitro groups) be resolved?
Answer:
- Multi-refinement cycles : Use SHELXL’s PART and DFIX commands to model disordered nitro groups with partial occupancy .
- Validation tools : Cross-check with R-factor convergence (<5%), electron density maps (e.g., residual peaks <0.5 eÅ⁻³), and Hirshfeld surface analysis .
- Comparative torsion analysis : Compare torsion angles (e.g., O2–N2–C8–C7 = −174.88°) with similar chromene derivatives to identify outliers .
Advanced: What methodologies optimize reaction yields in reductive amination?
Answer:
- Catalyst selection : Pd(dba)₂ or DavePhos improves coupling efficiency in amine-aryl halide reactions (yields up to 92%) .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nitro-group reactivity, while methanol minimizes side reactions .
- Temperature control : Low temperatures (−10°C) suppress nitro-group reduction during amination .
Advanced: How can computational modeling predict stability under acidic conditions?
Answer:
- DFT calculations : Simulate protonation at the amine group (pKa ~8.5) and nitro-group resonance stabilization.
- Hydrolysis pathways : Identify intermediates via transition-state modeling (e.g., B3LYP/6-31G* level) .
- Experimental validation : Compare with HPLC-MS data to detect degradation products (e.g., chromen-6-ol derivatives) .
Advanced: What strategies mitigate impurities in large-scale synthesis?
Answer:
- HPLC-DAD/HRMS profiling : Detect trace impurities (e.g., des-nitro byproducts) with LOD <0.1% .
- Crystallization optimization : Use ethyl acetate/hexane mixtures to isolate pure crystals (mp 160–227°C) .
- Regulatory compliance : Follow EMA guidelines for nitrosamine testing, including ng/ppm quantification and root-cause analysis for deviations .
Advanced: How is the compound’s bioactivity assessed structurally?
Answer:
- SAR studies : Modify substituents (e.g., methyl → ethyl at C2) and test in vitro (e.g., kinase inhibition assays) .
- Docking simulations : Use AutoDock Vina to predict binding to target proteins (e.g., cytochrome P450) based on nitro-group orientation .
- Metabolic stability : Assess via liver microsome assays, correlating with LogP values (calculated ~2.1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
